molecular formula C14H20N2O2 B5658830 N-methyl-N-(4-nitrobenzyl)cyclohexanamine

N-methyl-N-(4-nitrobenzyl)cyclohexanamine

Cat. No. B5658830
M. Wt: 248.32 g/mol
InChI Key: IGFWXWRWGQBYBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-methyl-N-(4-nitrobenzyl)cyclohexanamine involves multiple steps, including the use of dimethylamine hydrochloride and triethylamine as auxiliary materials and acid-binding agents, respectively. A notable process involves the reaction of 4-nitrobenzyl bromide dissolved in dichloromethane under controlled conditions to achieve high yields (Wang Ling-ya, 2015). Furthermore, cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of diverse compounds through multicomponent reactions at ambient temperature, showcasing its versatility in organic synthesis (Satish D. Mitragotri et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing diverse bonding arrangements and crystal structures. For example, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been analyzed to understand their structural characteristics and electrochemical properties (M. Dolaz et al., 2009). Additionally, the crystal and molecular structures of compounds such as N-phenyl-4-nitrobenzylamine have been determined, providing insights into their structural features and interactions (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-N-(4-nitrobenzyl)cyclohexanamine and its derivatives highlight the compound's reactivity and potential for forming diverse molecular structures. For instance, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates has been studied to understand the kinetics and mechanisms underlying the formation of benzoxazin-ones, shedding light on the compound's chemical behavior (J. Mindl et al., 2000).

Physical Properties Analysis

The physical properties of N-methyl-N-(4-nitrobenzyl)cyclohexanamine and related compounds, including their crystalline forms and thermal behavior, have been explored in various studies. For example, the crystal structure and molecular analysis of 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one offer insights into the compound's structural attributes and interactions (N. R. Thimmegowda et al., 2008).

properties

IUPAC Name

N-methyl-N-[(4-nitrophenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)16(17)18/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFWXWRWGQBYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In DMF (50 ml) was dissolved N-cyclohexyl-N-methylamine (12.5, 0.11 mol), and to the solution were added potassium carbonate (27.6, 0.20 mol) and 4-nitrobenzylbromide (21.6, 0.10 mol). The mixture was stirred at room temperature for 5 hours. Under reduced pressure, the reaction mixture was concentrated. To the residue was added ethyl acetate, and the mixture was extracted with water. The ethyl acetate layer was washed with saturated sodium chloride solution, dried with MgSO4 and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane) to give N-cyclohexyl-N-methyl-N-(4-nitrobenzyl)amine (24.8 g).
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0.2 mol
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0.1 mol
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50 mL
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Synthesis routes and methods II

Procedure details

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